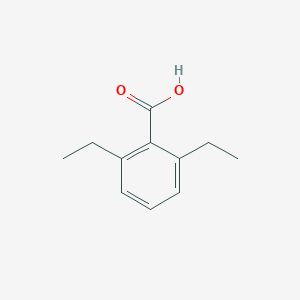

2,6-Diethylbenzoic acid

Description

The exact mass of the compound 2,6-Diethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHOKFPCYMIIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429098 | |

| Record name | 2,6-diethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78114-07-5 | |

| Record name | 2,6-diethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid with emerging interest in medicinal chemistry. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and explores its potential biological activities, including its role in modulating the mTOR signaling pathway. All quantitative data is presented in clear, tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

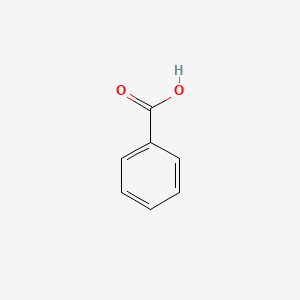

2,6-Dimethylbenzoic acid, also known as vic.-m-Xylylic acid, is a white to off-white crystalline solid.[1] Its core structure consists of a benzoic acid molecule with two methyl groups at the 2 and 6 positions of the benzene ring.

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 632-46-2[1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂[1][3][5] |

| Molecular Weight | 150.17 g/mol [2][3] |

| IUPAC Name | 2,6-dimethylbenzoic acid |

| Synonyms | vic.-m-Xylylic acid, m-Xylene-2-carboxylic Acid[2][3][4] |

| InChI Key | HCBHQDKBSKYGCK-UHFFFAOYSA-N[1] |

| SMILES | Cc1cccc(C)c1C(=O)O[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 274.50 °C @ 760.00 mm Hg | [4] |

| pKa | 3.362 (at 25°C) | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] Water solubility: 981.7 mg/L @ 25 °C (estimated).[4] | [1][4] |

| Appearance | White to off-white crystalline powder.[1] | [1] |

Experimental Protocols

Synthesis of 2,6-Dimethylbenzoic Acid

A common laboratory-scale synthesis involves the carbonation of a Grignard reagent derived from 2,6-dimethylbromobenzene. The following is a representative protocol.

Workflow for the Synthesis of 2,6-Dimethylbenzoic Acid

Caption: A generalized workflow for the synthesis of 2,6-dimethylbenzoic acid.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,6-dimethylbromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

-

Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed with vigorous stirring.

-

Acidic Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) with cooling. This protonates the carboxylate salt to form the carboxylic acid.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent such as ethyl acetate. The organic extracts are combined.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, commonly from an ethanol/water mixture, to yield pure 2,6-dimethylbenzoic acid.

Purification by Recrystallization

Methodology:

-

Dissolution: The crude 2,6-dimethylbenzoic acid is dissolved in a minimum amount of hot solvent (e.g., ethanol).

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: Water is added dropwise to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol/water.

-

Drying: The purified crystals are dried in a vacuum oven.

Analytical Methods

The purity and identity of 2,6-dimethylbenzoic acid can be confirmed using standard analytical techniques.

| Analytical Method | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the retention time of a standard sample. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak corresponding to the molecular ion (m/z = 150.17) and a characteristic fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the structure of 2,6-dimethylbenzoic acid. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches. |

Biological Activity and Signaling Pathways

Recent studies have indicated that certain dimethylbenzoic acid derivatives may possess biological activity. Notably, a compound referred to as 2,6-DMBQ has been shown to attenuate airway inflammation in asthmatic mice by inhibiting the mTOR signaling pathway. While it is important to confirm the exact identity of "2,6-DMBQ" in this context, the findings suggest a potential therapeutic application for related compounds.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase involved in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in diseases such as cancer and inflammation. The study on 2,6-DMBQ suggests that it may exert its anti-inflammatory effects by inhibiting key proteins in the mTOR pathway, such as AKT and p70S6K.

Potential mTOR Signaling Pathway Inhibition by 2,6-Dimethylbenzoic Acid

Caption: A diagram illustrating the potential inhibitory effect of 2,6-dimethylbenzoic acid on the mTOR signaling pathway.

This proposed mechanism suggests that 2,6-dimethylbenzoic acid could be a valuable lead compound for the development of novel anti-inflammatory or anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Safety and Handling

2,6-Dimethylbenzoic acid is a combustible solid and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[2] It should be stored in a dry, well-ventilated area.

Conclusion

2,6-Dimethylbenzoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. The emerging evidence of its potential biological activity, particularly in the context of mTOR signaling, makes it a compound of significant interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zgddek.com [zgddek.com]

- 4. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid, also known as vic-m-xylylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂. Its structure consists of a benzoic acid core with two methyl groups at the 2 and 6 positions of the benzene ring. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its acidity, reactivity, and physical characteristics. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylbenzoic acid, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

2,6-Dimethylbenzoic acid is a white to off-white or light cream crystalline solid at room temperature.[3][4] The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [3][5] |

| Molecular Weight | 150.17 g/mol | [6][7] |

| Melting Point | 114 - 118 °C | [3][4][6][8][9] |

| Boiling Point | 155 - 160 °C at 17 torr | [3] |

| Appearance | White to light cream crystalline powder | [3][4][8] |

Chemical Properties

The chemical behavior of 2,6-dimethylbenzoic acid is dictated by the carboxylic acid functional group and the disubstituted aromatic ring.

Acidity

The pKa of 2,6-dimethylbenzoic acid is a measure of its acidity. The presence of two electron-donating methyl groups ortho to the carboxylic acid sterically hinders the solvation of the carboxylate anion, which can affect its acidity relative to benzoic acid.

| Property | Value | References |

| pKa | 3.36 - 3.56 | [1][3] |

Solubility

The solubility of 2,6-dimethylbenzoic acid is influenced by its aromatic character and the polar carboxylic acid group. It is generally soluble in organic solvents and has limited solubility in water.

| Solvent | Solubility | References |

| Water | 981.7 mg/L at 25 °C (estimated) | [10] |

| Ethanol | Soluble | |

| Ether | Soluble |

Note: One source reports "very soluble" in water, which is inconsistent with other data and the compound's structure.[11] The limited solubility is the more accepted value.

Reactivity

2,6-Dimethylbenzoic acid undergoes typical reactions of carboxylic acids, such as esterification and amidation. The carboxyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride or borane.[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,6-dimethylbenzoic acid.

¹H NMR Spectroscopy

| Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~11.9 | Singlet | 1H | Carboxylic acid proton (-COOH) | [12] |

| ~7.22 | Triplet | 1H | Aromatic proton (para to COOH) | [12] |

| ~7.07 | Doublet | 2H | Aromatic protons (meta to COOH) | [12] |

| ~2.45 | Singlet | 6H | Methyl protons (-CH₃) | [12] |

¹³C NMR Spectroscopy

| Shift (ppm) | Assignment | Reference |

| ~172.9 | Carboxylic acid carbon (-COOH) | [13] |

| ~138.2 | Aromatic carbons (substituted with -CH₃) | [13] |

| ~135.5 | Aromatic carbon (substituted with -COOH) | [13] |

| ~129.2 | Aromatic carbons (meta to -COOH) | [13] |

| ~127.9 | Aromatic carbon (para to -COOH) | [13] |

| ~21.2 | Methyl carbons (-CH₃) | [13] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3300 - 2500 | Broad O-H stretch of the carboxylic acid |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1600, ~1470 | C=C stretching of the aromatic ring |

| ~1300 | C-O stretch of the carboxylic acid |

Mass Spectrometry

The mass spectrum of 2,6-dimethylbenzoic acid shows a molecular ion peak (M⁺) at m/z = 150.[12][14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the properties of 2,6-dimethylbenzoic acid.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube method.

Caption: Workflow for Melting Point Determination.

Procedure:

-

Sample Preparation: A small amount of dry 2,6-dimethylbenzoic acid is finely ground.[3] The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm high).[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated, and the rate of heating is controlled to be slow (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[1]

-

Reporting: The melting point is reported as the range from T₁ to T₂. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the weak acid with a strong base.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Procedure:

-

Preparation: A known concentration of 2,6-dimethylbenzoic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).[15] A standardized solution of a strong base, typically sodium hydroxide (NaOH), is prepared.[15] The pH meter is calibrated using standard buffer solutions.[16]

-

Titration: The solution of 2,6-dimethylbenzoic acid is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[16] The NaOH solution is added incrementally from a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[15]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point, where the moles of added base equal the initial moles of acid, is identified from the steepest part of the curve. The volume of NaOH at the half-equivalence point is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[16]

Solubility Determination

This protocol provides a general method for determining the solubility of an organic acid in various solvents.

Caption: General Workflow for Solubility Determination.

Procedure:

-

Water Solubility: Add a small, weighed amount (e.g., 10-20 mg) of 2,6-dimethylbenzoic acid to a test tube.[2] Add a small volume (e.g., 1 mL) of deionized water.[9] Vigorously shake the tube for 1-2 minutes.[2] Observe if the solid dissolves completely. If it does not, the compound is classified as water-insoluble or sparingly soluble.

-

Aqueous Base Solubility: To a test tube containing a small amount of 2,6-dimethylbenzoic acid, add 1 mL of 5% aqueous sodium hydroxide (NaOH) solution.[12] Shake vigorously. The acid should dissolve due to the formation of the water-soluble sodium 2,6-dimethylbenzoate salt.

-

Aqueous Acid Solubility: To a separate test tube with the compound, add 1 mL of 5% aqueous hydrochloric acid (HCl).[12] Shake vigorously. 2,6-dimethylbenzoic acid is expected to be insoluble.

-

Organic Solvent Solubility: Test the solubility in organic solvents like ethanol and diethyl ether using the same procedure as with water. 2,6-dimethylbenzoic acid is expected to be soluble in these solvents.

Purification by Recrystallization

This protocol describes the purification of crude 2,6-dimethylbenzoic acid.

Caption: Workflow for Purification by Recrystallization.

Procedure:

-

Dissolution: The crude 2,6-dimethylbenzoic acid is placed in an Erlenmeyer flask, and a suitable solvent (e.g., water or an ethanol-water mixture) is added.[17] The mixture is heated to boiling with stirring to dissolve the solid completely. The minimum amount of hot solvent should be used.[18]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.[18]

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the 2,6-dimethylbenzoic acid decreases, and it crystallizes out of the solution.[19] The flask can then be placed in an ice bath to maximize the yield of crystals.[19]

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[20]

-

Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[20] The purified crystals are then dried to remove any remaining solvent.[17]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of 2,6-dimethylbenzoic acid. The tabulated data, spectral information, and standardized experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective use of 2,6-dimethylbenzoic acid in synthesis, for predicting its behavior in various chemical and biological systems, and for ensuring its purity and identity in research and manufacturing processes.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. researchgate.net [researchgate.net]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ws [chem.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. 2,6-dimethyl benzoic acid [flavscents.com]

- 11. 2,6-Dimethylbenzoic acid(632-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. rsc.org [rsc.org]

- 14. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. famu.edu [famu.edu]

- 19. benchchem.com [benchchem.com]

- 20. people.chem.umass.edu [people.chem.umass.edu]

Solubility of 2,6-Dimethylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethylbenzoic acid in organic solvents. Due to a lack of readily available quantitative experimental data in published literature, this guide presents a framework for understanding and determining the solubility of this compound, including detailed experimental protocols and a hypothetical data set for illustrative purposes.

Quantitative Solubility Data

Extensive literature searches did not yield a comprehensive dataset for the solubility of 2,6-dimethylbenzoic acid in a range of organic solvents. Qualitative assessments indicate that it is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1] One source suggests it is "very soluble" in water, though this may be context-dependent and should be verified experimentally.[2]

To illustrate the expected format for such data, the following table presents hypothetical molar solubility values at standard conditions.

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Experimental verification is required for accurate solubility determination.

| Solvent | Chemical Formula | Molar Solubility (mol/L) | Temperature (K) | Pressure (atm) |

| Methanol | CH₃OH | 0.85 | 298.15 | 1 |

| Ethanol | C₂H₅OH | 0.72 | 298.15 | 1 |

| Acetone | C₃H₆O | 1.15 | 298.15 | 1 |

| Ethyl Acetate | C₄H₈O₂ | 0.65 | 298.15 | 1 |

| Dichloromethane | CH₂Cl₂ | 0.50 | 298.15 | 1 |

| Diethyl Ether | (C₂H₅)₂O | 0.45 | 298.15 | 1 |

| n-Hexane | C₆H₁₄ | 0.01 | 298.15 | 1 |

| Water | H₂O | 0.02 | 298.15 | 1 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like 2,6-dimethylbenzoic acid in a liquid solvent.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Materials and Apparatus:

-

2,6-Dimethylbenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and membrane filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid 2,6-dimethylbenzoic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a membrane filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute).

-

Mass Determination: After complete evaporation of the solvent, cool the container with the solid residue in a desiccator and weigh it on an analytical balance.

-

Calculation: The mass of the dissolved 2,6-dimethylbenzoic acid is determined by subtracting the initial weight of the empty container. The solubility can then be calculated in grams per liter (g/L) and subsequently converted to molar solubility (mol/L) using the molecular weight of 2,6-dimethylbenzoic acid (150.17 g/mol ).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is generally faster than the gravimetric method.

Materials and Apparatus:

-

2,6-Dimethylbenzoic acid (high purity)

-

Selected organic solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Thermostatically controlled water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of 2,6-dimethylbenzoic acid of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution of 2,6-dimethylbenzoic acid using the isothermal shake-flask method as described above (Steps 1-3 of the gravimetric method).

-

Sampling and Dilution: Withdraw a small, accurately measured volume of the clear, saturated filtrate. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2,6-dimethylbenzoic acid.

Caption: Experimental workflow for determining the solubility of 2,6-dimethylbenzoic acid.

References

An In-depth Technical Guide on the Physical Properties of 2,6-Dimethylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dimethylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound. This document outlines key physical constants, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Data Presentation: Physical Constants

The melting and boiling points of 2,6-dimethylbenzoic acid are critical physical properties for its identification, purity assessment, and handling in a laboratory setting. The data compiled from various sources are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 114-116 °C | At atmospheric pressure[1][2] |

| 116 °C | ||

| 115-116 °C | [3] | |

| 113-118 °C | [4] | |

| Boiling Point | 155-160 °C | At reduced pressure (17 torr)[3] |

Note: The boiling point is provided at reduced pressure. Extrapolation to atmospheric pressure would result in a significantly higher temperature, likely accompanied by decomposition.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical substance. The following sections detail the standard methodologies employed for determining these properties for a solid organic compound like 2,6-dimethylbenzoic acid.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or DigiMelt) or a Thiele tube setup.

-

Capillary tubes (sealed at one end).

-

Thermometer (calibrated).

-

Mortar and pestle.

Procedure (Capillary Method):

-

Sample Preparation: A small amount of dry 2,6-dimethylbenzoic acid is finely crushed into a powder using a mortar and pestle.[7]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer. If using a Thiele tube, the capillary is attached to the thermometer with a rubber band or thread.[8]

-

Heating: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point. Then, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point range.[7] For a pure compound, this range is typically sharp, often within 0.5-1.0 °C.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since 2,6-dimethylbenzoic acid is a solid at room temperature, its boiling point is determined on a molten sample.

Apparatus:

-

Thiele tube or a small test tube with a heating bath (e.g., aluminum block or oil bath).[9][10]

-

Thermometer.

-

Small fusion tube or test tube.

-

Capillary tube (sealed at one end).

Procedure (Micro-scale Capillary Method):

-

Sample Preparation: A small amount of 2,6-dimethylbenzoic acid is placed into a fusion tube and heated gently until it melts.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the molten liquid with the open end down.[9][10] The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated gently and uniformly in a Thiele tube or other heating bath.[9] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the external pressure.[9][11]

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound.

Caption: Experimental workflow for determining melting and boiling points.

References

- 1. 2,6-Dimethylbenzoic acid 97 632-46-2 [sigmaaldrich.com]

- 2. 2,6-ジメチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,6-Dimethylbenzoic acid(632-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. A15014.14 [thermofisher.com]

- 5. athabascau.ca [athabascau.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid and Its Isomers

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthetic methodologies of 2,6-dimethylbenzoic acid and its isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Dimethylbenzoic acids are a group of aromatic carboxylic acids with the chemical formula C9H10O2.[1][2][3] They consist of a benzoic acid core substituted with two methyl groups on the benzene ring. The positional isomerism of these methyl groups gives rise to six distinct compounds, each with unique physical and chemical properties. These compounds, including 2,6-dimethylbenzoic acid, serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5][6] Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring.[5]

Structural Formula and Isomers

The core structure is a benzoic acid molecule, with two methyl groups attached to the benzene ring. The six isomers are distinguished by the positions of these two methyl groups.

The structural formula for 2,6-dimethylbenzoic acid is presented below, along with its five other positional isomers.

Figure 1: Structural formulas of the six isomers of dimethylbenzoic acid.

Physicochemical Properties

The physicochemical properties of the dimethylbenzoic acid isomers are summarized in the table below. These properties are crucial for their handling, formulation, and application in various experimental and industrial settings.

| Property | 2,3-Dimethylbenzoic Acid | 2,4-Dimethylbenzoic Acid | 2,5-Dimethylbenzoic Acid | 2,6-Dimethylbenzoic Acid | 3,4-Dimethylbenzoic Acid | 3,5-Dimethylbenzoic Acid |

| CAS Number | 603-79-2[5] | 611-01-8[7][8][9] | 610-72-0[10] | 632-46-2[1][2][3][11] | 619-04-5[12] | 499-06-9[13] |

| Molecular Formula | C9H10O2 | C9H10O2[7] | C9H10O2[10] | C9H10O2[1][2][3] | C9H10O2[12] | C9H10O2[13] |

| Molecular Weight ( g/mol ) | 150.17 | 150.17[7][8][9] | 150.17[10] | 150.17[1][11] | 150.1745[14] | 150.17[13] |

| Appearance | - | White crystalline powder[7] | - | White solid powder[4] | - | - |

| Melting Point (°C) | - | 124-126[9] | - | 114-116[11] | - | - |

| Boiling Point (°C) | - | 267 (at 727 mmHg)[9] | - | - | - | - |

| Solubility | - | 0.16 g/L (at 25 °C)[7] | - | - | - | - |

Experimental Protocols: Synthesis of Dimethylbenzoic Acid Isomers

The synthesis of dimethylbenzoic acid isomers can be achieved through various methods. Below are examples of synthetic protocols for 2,6-dimethylbenzoic acid and 3,5-dimethylbenzoic acid.

Synthesis of 2,6-Dimethylbenzoic Acid

One reported method for the synthesis of 2,6-dimethylbenzoic acid involves the carbonation of a Grignard reagent derived from 2,6-dimethylaniline.[15]

A more recent method involves the following steps[4]:

-

Under a nitrogen atmosphere at room temperature, 2,6-dimethylbenzoic acid (150 mg), potassium methoxide (2.0 equivalents), and the catalyst [(IPr)CuCl] (14.4 mg, 3.0 mol %) are stirred for 5-10 minutes.

-

The reaction tube is subjected to 4-5 cycles of vacuuming and filling with carbon dioxide to ensure a carbon dioxide-rich atmosphere.

-

The sealed reaction tube is then stirred at 70°C for 24 hours.

-

After cooling, the reaction is quenched by the careful addition of a 2.0 M aqueous hydrochloric acid solution.

-

The mixture is diluted with water and extracted three times with ethyl acetate.

-

The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by silica gel column chromatography.

Synthesis of 3,5-Dimethylbenzoic Acid

A classical approach to the synthesis of 3,5-dimethylbenzoic acid involves the oxidation of mesitylene[16]:

-

20 g of mesitylene is refluxed with 80 g of 30% nitric acid for 18 hours in a fume cupboard.

-

Upon cooling, the resulting white residue is filtered and washed with cold water.

-

The residue is dissolved in a sodium carbonate solution to separate unreacted mesitylene and nitromesitylene.

-

The mixed acids are then reprecipitated by acidification with dilute hydrochloric acid.

-

The precipitate is filtered, washed, and then heated with tin and excess concentrated hydrochloric acid for 2 hours to reduce any nitro byproducts.

-

After cooling, the undissolved portion is filtered, washed, and redissolved in dilute sodium hydroxide.

-

Reprecipitation from the hot, filtered solution with dilute hydrochloric acid yields a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

This mixture is then subjected to steam distillation to separate the more volatile 3,5-dimethylbenzoic acid.

-

The purified 3,5-dimethylbenzoic acid is obtained by filtering the distillate, neutralizing the filtrate, evaporating to a smaller volume, and acidifying to precipitate the final product, which is then recrystallized from alcohol.

A more modern approach involves the direct oxidation of mesitylene using oxygen in the presence of a composite catalyst.[17]

Logical Relationships in Synthesis

The synthesis of these isomers often involves a multi-step process starting from a common precursor and diverging to the desired product through specific reactions. The following diagram illustrates a generalized workflow for the synthesis and purification of a dimethylbenzoic acid isomer.

Figure 2: Generalized workflow for the synthesis and purification of dimethylbenzoic acid isomers.

References

- 1. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethylbenzoic acid 98 611-01-8 [sigmaaldrich.com]

- 10. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-ジメチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mahavirsynthesis.com [mahavirsynthesis.com]

- 14. Showing Compound 3,4-Dimethylbenzoic acid (FDB008869) - FooDB [foodb.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. prepchem.com [prepchem.com]

- 17. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 2,6-Dimethylbenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylbenzoic acid, a vital molecule in chemical synthesis and drug development. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein are essential for the identification, characterization, and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dimethylbenzoic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and substituted aromatic functionalities.

Data Presentation

The significant peaks in the IR spectrum of 2,6-dimethylbenzoic acid are summarized in the table below. The data is a composite representation from various spectroscopic databases and literature sources.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (Aromatic) |

| ~2930 | Medium | C-H stretch (Methyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1380 | Medium | C-H bend (Methyl) |

| ~1300 | Strong | C-O stretch / O-H bend (Carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

| ~780 | Strong | C-H bend (out-of-plane, Aromatic) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a generalized experimental protocol for obtaining the FT-IR spectrum of a solid sample like 2,6-dimethylbenzoic acid, based on common laboratory practices.

Method 1: KBr Pellet Technique

-

Sample Preparation: A small amount of 2,6-dimethylbenzoic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] KBr is transparent in the IR region and serves as a matrix.

-

Pellet Formation: The finely ground mixture is placed into a pellet die and subjected to high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air is typically recorded first. The sample spectrum is then acquired by passing an infrared beam through the pellet. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Technique

-

Instrument Setup: An ATR accessory, often equipped with a diamond or zinc selenide crystal, is installed in the FT-IR spectrometer.

-

Background Scan: A background spectrum is collected from the clean, empty ATR crystal to account for atmospheric and crystal absorbances.

-

Sample Analysis: A small amount of solid 2,6-dimethylbenzoic acid is placed directly onto the ATR crystal.[2] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum is recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, allowing for the measurement of its absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 2,6-dimethylbenzoic acid.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dimethylbenzoic acid is characterized by signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The following data was obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet, Broad | 1H | -COOH |

| ~7.25 | Triplet | 1H | Ar-H (para) |

| ~7.10 | Doublet | 2H | Ar-H (meta) |

| ~2.35 | Singlet | 6H | -CH₃ |

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of 2,6-dimethylbenzoic acid, fewer than the total number of carbon atoms are observed as distinct signals. The data presented is based on spectra obtained in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic acid) |

| ~138 | Ar-C (quaternary, attached to -COOH) |

| ~135 | Ar-C (quaternary, attached to -CH₃) |

| ~130 | Ar-C (CH, para) |

| ~128 | Ar-C (CH, meta) |

| ~21 | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a representative protocol for acquiring the ¹H and ¹³C NMR spectra of 2,6-dimethylbenzoic acid.

-

Sample Preparation: Approximately 5-10 mg of 2,6-dimethylbenzoic acid is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.

-

For ¹³C NMR, the process is similar, but due to the low natural abundance of ¹³C, a larger number of scans are typically acquired and averaged to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

-

-

Data Processing: The acquired spectra are processed, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,6-dimethylbenzoic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Discovery and Scientific Journey of 2,6-Dimethylbenzoic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, holds a significant place in the annals of organic chemistry. Its discovery in the late 19th century was not merely the addition of another compound to the growing chemical catalog, but rather a crucial step in understanding the influence of molecular architecture on chemical reactivity. The steric hindrance imparted by the two ortho-methyl groups profoundly alters the properties of the carboxyl functional group, a phenomenon that has intrigued and educated chemists for over a century. This technical guide delves into the historical discovery of 2,6-dimethylbenzoic acid, tracing its synthesis from early pioneering work to modern methodologies. It provides a comprehensive summary of its physicochemical properties, detailed experimental protocols for its seminal synthesis, and explores its modern applications as a versatile intermediate in medicinal chemistry and materials science.

Discovery and Historical Context

The first documented synthesis of 2,6-dimethylbenzoic acid is attributed to the German chemist Oscar Jacobsen in 1877. His work, published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the oxidation of pseudocumene (1,2,4-trimethylbenzene). At the time, the study of substituted aromatic compounds was a burgeoning field, and Jacobsen's research on the oxidation of polymethylbenzenes was instrumental in elucidating the relationships between the structure of these hydrocarbons and their corresponding carboxylic acids.

Jacobsen's synthesis was a landmark achievement as it provided a clear method to produce a benzoic acid derivative with substituents flanking the carboxyl group. This unique substitution pattern immediately highlighted the concept of steric hindrance , where the bulky methyl groups physically obstruct the approach of reagents to the carboxylic acid functional group. This discovery had a profound impact on the understanding of reaction mechanisms and the spatial arrangement of atoms in molecules, a cornerstone of stereochemistry.

The historical significance of 2,6-dimethylbenzoic acid lies not in a singular revolutionary application, but in its role as a model compound for studying ortho-effects and steric inhibition of resonance. Early investigations into its esterification and other reactions of the carboxyl group consistently revealed significantly lower reaction rates compared to its isomers, such as 3,5-dimethylbenzoic acid, where the methyl groups are positioned further away from the carboxyl group. These early observations provided concrete experimental evidence for the theories of steric hindrance that were being developed at the time.

Physicochemical and Spectroscopic Data

The unique structural arrangement of 2,6-dimethylbenzoic acid gives rise to a distinct set of physical and chemical properties. A summary of key quantitative data is presented in Table 1 for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 298.8 °C (at 760 mmHg) | |

| pKa | 3.21 | |

| Solubility in Water | 0.85 g/L (at 25 °C) | |

| Appearance | White to off-white crystalline powder | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 11.2 (s, 1H, COOH), 7.25 (t, J=7.7 Hz, 1H, ArH), 7.05 (d, J=7.7 Hz, 2H, ArH), 2.4 (s, 6H, CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | δ 175.5, 138.5, 131.0, 129.5, 128.0, 20.5 | |

| IR (KBr, cm⁻¹) | 2970 (C-H), 2860 (C-H), 1690 (C=O), 1590 (C=C), 1460, 1300, 1220, 920, 780 |

Key Experimental Protocols

First Synthesis: Oxidation of Pseudocumene (Jacobsen, 1877)

This protocol is based on the seminal work of Oscar Jacobsen and represents the first documented synthesis of 2,6-dimethylbenzoic acid.

Objective: To synthesize 2,6-dimethylbenzoic acid by the oxidation of pseudocumene.

Materials:

-

Pseudocumene (1,2,4-trimethylbenzene)

-

Dilute Nitric Acid

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

-

Distillation apparatus

-

Reaction flask with reflux condenser

-

Filtration apparatus

Methodology:

-

Oxidation of Pseudocumene: A quantity of pseudocumene is mixed with a dilute solution of nitric acid in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to induce a gentle reflux.

-

Small portions of powdered potassium permanganate are cautiously added to the refluxing mixture over an extended period. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reaction.

-

The heating and addition of potassium permanganate are continued until the purple color of the permanganate ion persists, indicating the completion of the oxidation.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature.

-

The precipitated manganese dioxide is removed by filtration.

-

The filtrate is made alkaline by the addition of a sodium hydroxide solution to dissolve the acidic products.

-

The alkaline solution is then subjected to steam distillation to remove any unreacted pseudocumene and other volatile byproducts.

-

The remaining aqueous solution is cooled and acidified with hydrochloric acid.

-

The precipitation of a white solid, 2,6-dimethylbenzoic acid, is observed.

-

Purification: The crude 2,6-dimethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or a suitable organic solvent to yield a crystalline product.

Logical Relationships and Experimental Workflows

The synthesis and subsequent reactions of 2,6-dimethylbenzoic acid are governed by the principles of steric hindrance. The logical relationship between the structure of the starting material and the final product in Jacobsen's synthesis can be visualized as a straightforward oxidation of a methyl group to a carboxylic acid.

References

Safety and Handling of 2,6-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-dimethylbenzoic acid. The information is compiled from various safety data sheets (SDS) and toxicological testing guidelines to ensure a high standard of safety in the laboratory and during drug development processes.

Hazard Identification and Classification

2,6-Dimethylbenzoic acid is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification:

-

Acute Toxicity, Oral: Category 4[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2][4][5]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,6-dimethylbenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H10O2 | [8] |

| Molecular Weight | 150.17 g/mol | [4][8] |

| Appearance | Light cream to white crystalline solid | [5] |

| Melting Point | 114 - 117 °C | [5][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. |

Toxicological Data

| Endpoint | Classification | Notes |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |

| Skin Irritation | Category 2 | Causes skin irritation. |

| Eye Irritation | Category 2 | Causes serious eye irritation. |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with 2,6-dimethylbenzoic acid.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[6][9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust.[6]

-

Do not eat, drink, or smoke when using this product.

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 2,6-dimethylbenzoic acid:

| Protection Type | Recommendation | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5][9][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [9][10] |

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures | Reference |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [10] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5][10] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [5][10] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [5][10] |

Fire and Explosion Hazard Data

-

Extinguishing Media: Use agent most appropriate to extinguish fire. In case of fire use water spray, dry chemical, carbon dioxide, or appropriate foam.[10]

-

Fire Fighting: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5][10]

-

Decomposition Products: Carbon monoxide, carbon dioxide.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[5]

-

Containment and Clean-up: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb material, then place into a suitable clean, dry, closed container for disposal. Provide ventilation.[10]

Below is a logical workflow for handling a spill of 2,6-dimethylbenzoic acid.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of 2,6-dimethylbenzoic acid are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing. The following are summaries of relevant OECD test guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential process allows for the estimation of the LD50 with a smaller number of animals compared to traditional methods.[10]

-

Procedure: The test substance is typically administered by gavage to fasted animals.[10] Animals are observed for a total of 14 days for signs of toxicity and mortality.[10] Body weight is recorded weekly.[10] A gross necropsy is performed on all animals at the end of the study.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test uses a reconstructed human epidermis model. The test substance is applied topically to the tissue surface. Cell viability is measured after a defined exposure and post-exposure period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[4]

-

Procedure: The test chemical is applied to the surface of the skin tissue model. After a 42-minute exposure and a 42-hour post-incubation period, the cell viability is determined using a cell viability assay (e.g., MTT assay).[11]

In Vitro Eye Irritation Testing

Several in vitro and ex vivo methods are available to assess eye irritation potential, reducing the need for animal testing.

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437): This test uses isolated bovine corneas. The test substance is applied to the cornea, and changes in opacity and permeability are measured to predict eye irritation potential.[12]

-

Isolated Chicken Eye (ICE) Test (OECD Test Guideline 438): Similar to the BCOP test, this method uses eyes from chickens obtained from slaughterhouses. Multiple endpoints, including corneal opacity and swelling, are evaluated.[12]

-

Reconstructed Human Cornea-like Epithelium (RhCE) Test Models (OECD Test Guideline 492): These models, such as EpiOcular™, use a three-dimensional reconstructed human corneal epithelium to assess eye irritation potential by measuring cytotoxicity.[12]

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. iivs.org [iivs.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. CAS 632-46-2: 2,6-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 9. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Skin Irritation Test for the Prediction of Acute Skin Irritation of Chemicals With Sterlab RHE: 42 minutes application + 42 hours post-incubation | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. criver.com [criver.com]

thermodynamic properties of 2,6-dimethylbenzoic acid

An In-depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from experimental data and established scientific literature, offering a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Thermodynamic Properties

The are crucial for understanding its behavior in various chemical and biological systems. These properties govern its stability, solubility, and reactivity, which are critical parameters in drug design and formulation.

Enthalpy, Entropy, and Gibbs Free Energy

Table 1: Enthalpy and Sublimation Data for 2,6-Dimethylbenzoic Acid at 298.15 K

| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |

| Gas Phase | |||

| Standard Molar Enthalpy of Formation (ΔfH°(g)) | -341.6 ± 1.7 | Combustion Calorimetry | [1][2] |

| Solid Phase | |||

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 99.1 | Knudsen-Effusion Technique | [1][2] |

| Standard Molar Enthalpy of Formation (ΔfH°(s)) | -440.7 ± 1.0 | Calculated from ΔfH°(g) and ΔsubH° | [1][2] |

| Standard Molar Enthalpy of Combustion (ΔcH°(s)) | -4520.39 ± 0.79 | Combustion Calorimetry | [3] |

Note: The standard molar enthalpy of formation of the solid phase is calculated using the relationship: ΔfH°(s) = ΔfH°(g) - ΔsubH°.

Experimental data for the standard molar entropy and Gibbs free energy of formation for solid 2,6-dimethylbenzoic acid are not explicitly reported in the reviewed literature. However, the Gibbs free energy of formation can be calculated from the enthalpy of formation and the standard molar entropy using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°. Theoretical and computational methods can be employed to estimate these values.

Heat Capacity

Solubility

The solubility of 2,6-dimethylbenzoic acid is a critical factor in its application, particularly in drug delivery and formulation. It exhibits limited solubility in water and is more soluble in organic solvents.[4]

Table 2: Qualitative Solubility of 2,6-Dimethylbenzoic Acid

| Solvent | Solubility |

| Water | Limited |

| Ethanol | Soluble |

| Ether | Soluble |

Quantitative solubility data is essential for practical applications. While comprehensive datasets are not available in a single source, the solubility in various solvents can be experimentally determined.

Experimental Protocols

The determination of the relies on precise experimental techniques. The following sections describe the general methodologies employed in the cited literature.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. This value is then used to calculate the standard enthalpy of formation.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity 2,6-dimethylbenzoic acid is prepared.

-

Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure vessel (the "bomb"). The bomb is then sealed and pressurized with a large excess of pure oxygen.

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the surrounding water bath of the calorimeter.

-

Temperature Measurement: The temperature change of the water bath is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Knudsen-Effusion Technique for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen-effusion method is a common technique for substances with low vapor pressures.

Experimental Workflow for Knudsen-Effusion Method

Caption: Workflow for determining the enthalpy of sublimation via the Knudsen-effusion method.

Methodology:

-

Sample Placement: A small amount of the solid 2,6-dimethylbenzoic acid is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Effusion Measurement: The cell is heated to a specific temperature in a high-vacuum chamber. The molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔsubH°/R, where R is the gas constant.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC can be used to measure the heat capacity of a substance as a function of temperature.

Logical Flow for Heat Capacity Measurement with DSC

Caption: Logical flow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish a baseline.

-

Standard Measurement: A second run is performed with a known standard material, typically sapphire, in the sample pan.

-

Sample Measurement: A third run is performed with a precisely weighed sample of 2,6-dimethylbenzoic acid.

-

Heat Capacity Calculation: By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the 2,6-dimethylbenzoic acid can be calculated at each temperature.

Signaling Pathways and Biological Interactions

As a small organic molecule, 2,6-dimethylbenzoic acid is not known to be directly involved in complex biological signaling pathways in the same manner as large biomolecules like proteins or nucleic acids. Its biological effects, if any, would likely be mediated through its physicochemical properties, such as its acidity and lipophilicity, which could influence its interaction with enzymes or receptors. Further research would be needed to explore any specific biological targets.

Conclusion

This technical guide has summarized the key available and outlined the standard experimental protocols for their determination. While foundational data on enthalpy of formation and sublimation are available, further experimental work is required to fully characterize its thermodynamic profile, particularly concerning its solid-state entropy, Gibbs free energy of formation, and heat capacity. Such data would be invaluable for the continued development and application of this compound in scientific research and industry.

References

An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-dimethylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers in drug development and related scientific fields.

Crystallographic Data

The crystal structure of 2,6-dimethylbenzoic acid has been determined by three-dimensional X-ray diffraction methods.[1] The compound crystallizes in the monoclinic system, and its crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 15.24 Å |

| b | 4.04 Å |

| c | 13.16 Å |

| α | 90° |

| β | 94°8' |

| γ | 90° |

| Volume | 806.5 ų |

| Z | 4 |

| Density (calculated) | 1.227 g/cm³ |

| Density (measured) | 1.21 g/cm³ |

| Radiation | Cu Kα |

| R-factor | 0.168 |

Table 1: Crystallographic data for 2,6-dimethylbenzoic acid.[1]

Molecular and Crystal Structure

The molecular structure of 2,6-dimethylbenzoic acid exhibits significant steric hindrance due to the two methyl groups ortho to the carboxylic acid group. This steric strain forces the carboxyl group to rotate out of the plane of the benzene ring by an angle of 53°31'.[1]

In the solid state, 2,6-dimethylbenzoic acid molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties.[1] This is a common structural motif for carboxylic acids. The hydrogen bond distance between the oxygen atoms of the interacting carboxyl groups is 2.673 Å, which is a typical length for such an interaction.[1] The packing of these dimers in the crystal is governed by van der Waals forces.[1]

Caption: Hydrogen-bonded dimer of 2,6-dimethylbenzoic acid.

Experimental Protocols

The crystal structure of 2,6-dimethylbenzoic acid was determined using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Caption: Generalized experimental workflow for single-crystal X-ray diffraction.

3.1. Crystal Growth

Single crystals of 2,6-dimethylbenzoic acid suitable for X-ray diffraction were grown from a form mixture at room temperature.[1] A common method for growing crystals of small organic molecules is slow evaporation of a saturated solution.

3.2. Data Collection

A single crystal of suitable size and quality was selected and mounted on a goniometer head. Three-dimensional X-ray diffraction data were collected using equi-inclination Weissenberg photographs with Cu Kα radiation. The intensities of 958 independent reflections were measured visually.

3.3. Structure Solution and Refinement

The crystal structure was solved using Patterson methods.[1] The initial atomic positions were determined from the Patterson map. These positions were then refined using Fourier and difference Fourier syntheses.[1] The final R-factor for 958 reflections was 0.168.[1]

Intermolecular Interactions

The primary intermolecular interaction in the crystal structure of 2,6-dimethylbenzoic acid is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers.[1] The O(1)···O(2) distance of 2.673 Å is indicative of a strong hydrogen bond.[1] In addition to this primary interaction, van der Waals forces play a significant role in the overall packing of the molecules in the crystal lattice.[1] Shorter than expected contacts between some carbon and oxygen atoms, such as C(7)···O(1) (2.984 Å), are also observed.[1]

| Interaction Type | Atoms Involved | Distance (Å) |

| Hydrogen Bond | O(1)···O(2') | 2.673 |

| van der Waals | C(7)···O(1') | 2.984 |

| van der Waals | C(9)···C(8') | 2.994 |

| van der Waals | C(7)···C(8') | 2.980 |

Table 2: Key intermolecular distances in the crystal structure of 2,6-dimethylbenzoic acid.[1]

This comprehensive analysis of the crystal structure of 2,6-dimethylbenzoic acid provides valuable insights for researchers in drug design and materials science, where understanding molecular conformation and intermolecular interactions is crucial.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylbenzoic Acid from Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology commences with m-xylene and proceeds through a two-step synthetic sequence involving bromination to an aryl halide intermediate, followed by a Grignard reaction and subsequent carboxylation. This guide is intended to furnish researchers with the necessary information to safely and efficiently perform this synthesis in a laboratory setting.

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its sterically hindered carboxyl group imparts unique reactivity and properties to molecules in which it is incorporated. The following protocols detail a reliable synthetic route to this compound starting from the readily available industrial solvent, m-xylene.

Synthetic Pathway Overview

The synthesis of 2,6-dimethylbenzoic acid from m-xylene is achieved via a two-step process. The initial step involves the regioselective bromination of m-xylene to produce 2-bromo-1,3-dimethylbenzene. This intermediate is then converted to the target carboxylic acid through a Grignard reaction with magnesium metal, followed by carboxylation with carbon dioxide and an acidic workup.

Figure 1: Overall synthetic workflow for 2,6-dimethylbenzoic acid from m-xylene.

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Bromination of m-xylene | m-Xylene, Bromine, Iron(III) bromide | 0 - 25 | 2 - 4 hours | 40-60% (isomer mixture) |

| 2 | Grignard Reaction & Carboxylation | 2-Bromo-1,3-dimethylbenzene, Magnesium, THF, CO₂ (solid), HCl | 0 - 65 | 3 - 5 hours | 70-85% |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diethyl ether and tetrahydrofuran (THF) are highly flammable and should be handled with care, away from ignition sources.

Protocol 1: Synthesis of 2-Bromo-1,3-dimethylbenzene

This protocol describes the electrophilic aromatic bromination of m-xylene. It is important to note that this reaction can produce a mixture of isomers, primarily 4-bromo-1,3-dimethylbenzene and the desired 2-bromo-1,3-dimethylbenzene. Purification by fractional distillation or chromatography is necessary to isolate the 2-bromo isomer.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-